1-Phenylvinylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

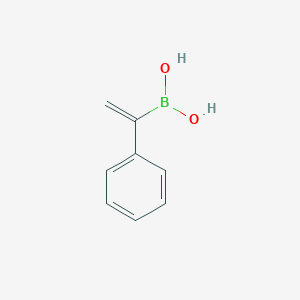

2D Structure

Properties

IUPAC Name |

1-phenylethenylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,10-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCPVMYUISTDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=C)C1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407429 | |

| Record name | 1-Phenylvinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14900-39-1 | |

| Record name | 1-Phenylvinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Phenylvinyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylvinylboronic Acid (CAS No. 14900-39-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylvinylboronic acid, with the Chemical Abstracts Service (CAS) registry number 14900-39-1 , is a versatile synthetic intermediate of significant interest in the fields of organic chemistry and drug discovery. As a member of the boronic acid class of compounds, it serves as a key building block in a variety of carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its unique vinylboronic acid moiety allows for the introduction of a styrenyl group, a common structural motif in many biologically active molecules and functional materials. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and its role in the synthesis of bioactive compounds.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14900-39-1 | |

| Molecular Formula | C₈H₉BO₂ | |

| Molecular Weight | 147.97 g/mol | |

| Melting Point | 125 °C (decomposes) | |

| Appearance | White to off-white crystalline solid | |

| Synonyms | (1-Phenylethenyl)boronic acid, α-Phenylvinylboronic acid, Styrene-α-boronic acid | |

| Storage Temperature | 2-8°C |

Core Applications in Organic Synthesis

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3][4] In this reaction, this compound couples with a variety of organic halides (or triflates) in the presence of a palladium catalyst and a base to form substituted styrenes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.[2][3]

References

Technical Guide: 1-Phenylvinylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth overview of 1-Phenylvinylboronic acid, covering its chemical properties, synthesis, key reactions, and biological relevance. This guide provides detailed experimental protocols and visual diagrams to support advanced research and application.

Executive Summary

This compound is a versatile organoboron compound with significant applications in organic synthesis and potential roles in medicinal chemistry. Its defining feature is the presence of both a phenyl and a vinyl group attached to a boronic acid moiety, enabling a diverse range of chemical transformations. It is most notably utilized as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of complex carbon-carbon bonds. Furthermore, the boronic acid functional group allows for reversible covalent interactions with biological nucleophiles, suggesting its potential as a tool for probing and inhibiting enzyme function, particularly within signaling pathways critical to cell motility and proliferation. This document serves as a technical resource, providing quantitative data, detailed experimental methodologies, and visual representations of its chemical and biological interactions.

Physicochemical Properties and Data

This compound is a white to off-white crystalline solid under standard conditions. Its chemical structure and properties make it a valuable reagent in synthetic chemistry.

| Property | Value | Citation(s) |

| Molecular Weight | 147.97 g/mol | [1] |

| Molecular Formula | C₈H₉BO₂ | [1] |

| CAS Number | 14900-39-1 | [1] |

| Melting Point | 125 °C (decomposition) | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | [2] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its subsequent use in cross-coupling reactions are fundamental procedures for its application in research and development.

Synthesis of this compound via Hydroboration

A common and effective method for the synthesis of this compound is the hydroboration of phenylacetylene, followed by hydrolysis. This procedure yields the (E)-isomer of the target compound.

Reaction:

-

Hydroboration of phenylacetylene with a borane reagent (e.g., pinacolborane).

-

Hydrolysis of the resulting boronate ester to yield the boronic acid.

Detailed Experimental Protocol:

-

Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add phenylacetylene (1.0 eq) and anhydrous toluene.

-

Reagent Addition: Add pinacolborane (HBpin, 1.1 eq) to the solution. If using a catalyst (e.g., a transition metal catalyst for regioselectivity), add it at this stage (<5 mol%).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting material is complete.

-

Workup: Cool the reaction mixture to room temperature. Carefully add the mixture to a separatory funnel containing a biphasic solution of diethyl ether and water.

-

Hydrolysis: To achieve hydrolysis of the pinacol ester, the aqueous layer can be made slightly acidic (e.g., with 1M HCl) and stirred vigorously. Alternatively, methods using an oxidant like sodium periodate followed by an aqueous workup can be employed.

-

Extraction: Separate the organic layer. Extract the aqueous layer two additional times with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone application of this compound, enabling the synthesis of substituted styrenes and other complex molecules.

Reaction: Palladium-catalyzed coupling of this compound with an aryl halide (e.g., 4-iodoanisole).

Detailed Experimental Protocol:

-

Setup: In a Schlenk tube or a round-bottom flask, combine the aryl halide (e.g., 4-iodoanisole, 1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional phosphine ligand.

-

Solvent: Add a degassed solvent system. A mixture of an organic solvent like dioxane, toluene, or DMF with water (e.g., 4:1 ratio) is commonly used.

-

Degassing: Seal the vessel and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers.

-

Washing: Wash the combined organic phase with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl product.[3]

Key Reaction Mechanisms and Workflows

Visualizing the processes involved in the application of this compound is crucial for understanding its utility.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Relevance and Signaling Pathways

Boronic acids are recognized for their ability to form reversible covalent bonds with nucleophilic residues (e.g., serine, threonine) in proteins.[4] This property makes them valuable as enzyme inhibitors. The related compound, phenylboronic acid, has been shown to inhibit the migration of cancer cells by decreasing the activity of the Rho family of GTPases, which are master regulators of the actin cytoskeleton.

Potential Impact on Rho GTPase Signaling

The Rho GTPase family (including RhoA, Rac1, and Cdc42) orchestrates cell shape, adhesion, and motility. Inhibition of this pathway can significantly impact cellular processes often dysregulated in diseases like cancer.

Caption: Hypothesized inhibition of the Rho GTPase signaling pathway.

Conclusion

This compound is a powerful and versatile synthetic intermediate with established importance in carbon-carbon bond formation and emerging potential in chemical biology and drug discovery. Its predictable reactivity in Suzuki-Miyaura couplings makes it a staple for synthetic chemists, while its boronic acid moiety presents an opportunity for the design of targeted covalent inhibitors. The detailed protocols and mechanistic diagrams provided in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their work, from benchtop synthesis to the exploration of complex biological systems.

References

An In-depth Technical Guide to the Structure of 1-Phenylvinylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylvinylboronic acid, a member of the versatile family of organoboron compounds, has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a vinyl group and a phenyl ring attached to a boronic acid moiety, impart a rich and diverse reactivity profile. This guide provides a comprehensive overview of the structure, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its key applications in cross-coupling reactions and its emerging role as a modulator of critical biological signaling pathways.

Core Structural and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₉BO₂ | [1] |

| Molecular Weight | 147.97 g/mol | [1][2] |

| CAS Number | 14900-39-1 | [1][2] |

| Melting Point | 125 °C (decomposition) | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents | |

| SMILES | C=C(B(O)O)C1=CC=CC=C1 | [2] |

| InChI | InChI=1S/C8H9BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,10-11H,1H2 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the hydroboration of phenylacetylene. This reaction typically proceeds via an anti-Markovnikov addition of a borane reagent across the triple bond, followed by hydrolysis to yield the desired vinylboronic acid.

Experimental Protocol: Hydroboration of Phenylacetylene

A representative experimental protocol for the synthesis of this compound via the hydroboration of phenylacetylene is outlined below. This procedure is based on established methodologies for similar transformations.[3][4]

Materials:

-

Phenylacetylene

-

Pinacolborane (HBpin)

-

Catalyst (e.g., 9-Borabicyclo[3.3.1]nonane (9-BBN))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Deionized water

-

Organic solvent for extraction (e.g., Diethyl ether)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylacetylene in anhydrous THF.

-

Add the catalyst (e.g., a catalytic amount of 9-BBN) to the solution.[4]

-

Slowly add pinacolborane to the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, carefully quench the reaction mixture by the slow addition of deionized water.

-

Extract the aqueous mixture with an organic solvent such as diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester.

-

The crude ester can be purified by column chromatography on silica gel.

-

Hydrolysis of the purified pinacol ester to this compound can be achieved by stirring with an aqueous acid or base, followed by extraction and purification.

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow diagram illustrating the key steps in the synthesis of this compound from phenylacetylene via hydroboration.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule.

¹H and ¹³C NMR Spectral Data:

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.3-7.5 | Multiplet | Aromatic protons | |

| ~5.5-6.0 | Singlet/Doublet | Vinylic protons | |

| ~4.5-5.5 | Broad Singlet | B(OH)₂ protons |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~140-145 | Vinylic Carbon (C-Ph) | |

| ~127-130 | Aromatic Carbons | |

| ~125-130 | Vinylic Carbon (CH₂) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200-3600 | O-H stretch (broad) | Boronic acid (-B(OH)₂) |

| ~3000-3100 | C-H stretch | Aromatic and Vinylic |

| ~1600-1650 | C=C stretch | Vinylic and Aromatic |

| ~1300-1400 | B-O stretch | Boronic acid (-B(OH)₂) |

| ~1000-1100 | C-B stretch | Carbon-Boron bond |

Key Reactions and Applications

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl, vinyl, and polyene structures. This compound serves as an excellent coupling partner with various organic halides and triflates.[7][8][9]

General Reaction Scheme:

Where Ar-X represents an aryl or vinyl halide/triflate.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

The following is a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, and the base.

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Add the palladium catalyst to the mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over a drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction using this compound.

Heck Reaction

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically involving the reaction of an unsaturated halide with an alkene. This compound can also participate in Heck-type reactions, offering an alternative to traditional organohalide coupling partners.[10][11][12]

General Reaction Scheme:

Biological Activity: Inhibition of the Rho GTPase Signaling Pathway

Recent studies have highlighted the potential of phenylboronic acids as inhibitors of key signaling pathways implicated in cancer progression. Specifically, phenylboronic acid has been shown to inhibit the Rho family of GTPases, which are crucial regulators of the actin cytoskeleton, cell migration, and cell proliferation.[13][14]

The Rho GTPase signaling pathway is a complex network of proteins that cycle between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs).[15][16] Phenylboronic acid has been demonstrated to decrease the activity of key Rho GTPases such as RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[13][14] This inhibition is thought to occur through interactions with key components of the signaling cascade, ultimately leading to a reduction in cell migration and invasion.

Simplified Rho GTPase Signaling Pathway and Potential Inhibition by Phenylboronic Acid

Caption: A simplified diagram of the Rho GTPase signaling pathway, illustrating the central activation/inactivation cycle and the potential point of inhibition by phenylboronic acid.

Conclusion

This compound is a molecule of significant synthetic and potential therapeutic value. Its well-defined structure allows for predictable reactivity in a range of important chemical transformations, most notably the Suzuki-Miyaura and Heck cross-coupling reactions. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers working with this compound. Furthermore, the emerging biological activity of phenylboronic acids, particularly their ability to inhibit the Rho GTPase signaling pathway, opens up exciting new avenues for the development of novel therapeutics, especially in the context of cancer. Further research into the precise molecular interactions and the structure-activity relationships of this compound and its derivatives is warranted to fully exploit their potential in both chemistry and medicine.

References

- 1. (1-Phenylvinyl)boronic acid | C8H9BO2 | CID 5003684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 14900-39-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 9-BBN catalyzed hydroboration of phenylacetylene with pinacolborane [morressier.com]

- 5. spectrabase.com [spectrabase.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 8. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Phenylvinylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-phenylvinylboronic acid, a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The document details established experimental protocols, presents comparative quantitative data, and offers visual representations of the synthetic workflows.

Introduction

This compound, also known as (1-phenylethenyl)boronic acid, is an organoboron compound with the chemical formula C₆H₅C(B(OH)₂)CH₂. Its utility in modern organic chemistry stems from its role as a versatile building block for the formation of carbon-carbon and carbon-heteroatom bonds. The vinylboronic acid moiety allows for the introduction of a styrenyl group in a stereospecific manner, which is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide will focus on the most prevalent and effective methods for its synthesis.

Core Synthetic Strategies

The synthesis of this compound and its stable ester derivatives can be broadly categorized into three main approaches:

-

Hydroboration of Phenylacetylene: This method involves the addition of a boron-hydride reagent across the triple bond of phenylacetylene, typically yielding the corresponding boronic ester.

-

Grignard Reagent-based Synthesis: This classic approach utilizes the reaction of a pre-formed 1-phenylvinyl Grignard reagent with a trialkyl borate, followed by hydrolysis.

-

Catalytic Borylation of Styrene: This modern approach involves the direct, transition-metal-catalyzed borylation of styrene.

Each of these methods offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative data for the different synthetic routes to this compound and its precursors.

| Method | Starting Material | Reagents | Catalyst/Promoter | Product | Yield (%) | Purity (%) |

| Hydroboration | Phenylacetylene | Pinacolborane (HBpin) | 9-BBN (20 mol%) | This compound pinacol ester | 76 | >95 |

| Grignard Synthesis | α-Bromostyrene | Mg, Trimethyl borate, HCl | - | This compound | 60-70 | >95 |

| Copper-Catalyzed Borylation | Styrene | 1,8-Diaminonaphthalene-protected diboronic acid (B₂(dan)₂), KOtBu, HOtBu | CuCl(SIMes) | This compound 1,8-diaminonaphthalene adduct | up to 97 | >98 |

Experimental Protocols

Method 1: Hydroboration of Phenylacetylene

This protocol describes the synthesis of this compound pinacol ester via the 9-borabicyclo[3.3.1]nonane (9-BBN) catalyzed hydroboration of phenylacetylene.[1]

Materials:

-

Phenylacetylene

-

Pinacolborane (HBpin)

-

9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add phenylacetylene (1.0 mmol, 1.0 equiv).

-

Add anhydrous THF (5 mL).

-

Add pinacolborane (1.2 mmol, 1.2 equiv).

-

Add the 9-BBN solution (0.2 mmol, 0.2 equiv).

-

Heat the reaction mixture to 65 °C for 1.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford this compound pinacol ester.

Method 2: Grignard Reagent-based Synthesis

This protocol outlines the synthesis of this compound from α-bromostyrene.

Materials:

-

α-Bromostyrene

-

Magnesium turnings

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Standard glassware for inert atmosphere reactions

Procedure:

Part A: Preparation of 1-Phenylvinylmagnesium Bromide

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equiv).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, place a solution of α-bromostyrene (1.0 equiv) in anhydrous diethyl ether or THF.

-

Add a small portion of the α-bromostyrene solution to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

-

Once the reaction has started, add the remaining α-bromostyrene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Reaction with Trimethyl Borate and Hydrolysis

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of trimethyl borate (1.1 equiv) in anhydrous diethyl ether or THF.

-

Add the trimethyl borate solution dropwise to the cold Grignard reagent solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Acidify the mixture with 10% aqueous HCl to a pH of approximately 2.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization.

Method 3: Copper-Catalyzed Borylation of Styrene

This protocol details the synthesis of a protected form of this compound using a copper catalyst.[2][3]

Materials:

-

Styrene

-

1,8-Diaminonaphthalene-protected diboronic acid (B₂(dan)₂)

-

Copper(I) chloride N-heterocyclic carbene complex (CuCl(SIMes))

-

Potassium tert-butoxide (KOtBu)

-

tert-Butanol (HOtBu)

-

Toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under an argon atmosphere, combine CuCl(SIMes) (5.0 mol %), B₂(dan)₂ (1.2 equiv), and KOtBu (0.5 equiv) in toluene.

-

Stir the mixture at room temperature for 30 minutes.

-

Add styrene (1.0 equiv) and HOtBu (1.2 equiv).

-

Stir the resulting mixture at 50 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of silica gel, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the this compound 1,8-diaminonaphthalene adduct.

Deprotection of this compound Pinacol Ester

This protocol describes a general method for the hydrolysis of the pinacol ester to the free boronic acid.

Materials:

-

This compound pinacol ester

-

Diethanolamine

-

Diethyl ether

-

Aqueous acid (e.g., HCl)

Procedure:

-

Dissolve the this compound pinacol ester (1.0 equiv) in diethyl ether.

-

Add diethanolamine (1.1 equiv). A white precipitate should form within minutes.

-

Stir the suspension at room temperature for 30 minutes or until TLC indicates complete consumption of the starting material.

-

Filter the white precipitate and wash with cold diethyl ether.

-

The resulting diethanolamine adduct can be hydrolyzed by treatment with an aqueous acid to yield the free this compound.

Visualized Workflows and Pathways

Hydroboration Synthesis Workflow

Caption: Workflow for the hydroboration synthesis of this compound pinacol ester.

Grignard Synthesis Signaling Pathway

Caption: Reaction pathway for the Grignard-based synthesis of this compound.

Logical Relationship of Synthesis and Deprotection

Caption: Logical flow from protected intermediates to the final this compound.

Conclusion

The synthesis of this compound can be achieved through several reliable methods. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. The hydroboration and copper-catalyzed borylation methods offer modern, high-yielding routes to protected forms of the target molecule, while the Grignard synthesis provides a more traditional and direct approach to the free boronic acid. The protocols and data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

Stability and Storage of 1-Phenylvinylboronic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reagents is paramount to ensure the reliability and reproducibility of experimental results. 1-Phenylvinylboronic acid, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, presents unique stability challenges. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and methodologies for its stability assessment.

Core Concepts in the Stability of this compound

The stability of this compound is primarily influenced by its susceptibility to three main degradation pathways: protodeboronation, oxidation, and polymerization. Environmental factors such as temperature, light, and moisture can significantly impact its shelf-life and performance in chemical reactions.

Degradation Pathways

The principal mechanisms through which this compound can degrade are outlined below.

Caption: Major degradation pathways of this compound.

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of styrene. This reaction can be catalyzed by acidic or basic conditions.[1] While some studies suggest that vinyl boronic acids undergo this process slowly, it remains a significant consideration for long-term storage and in reaction mixtures.[2][3]

-

Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of phenylacetaldehyde or acetophenone and boric acid. This process can be initiated by atmospheric oxygen and reactive oxygen species.[4]

-

Polymerization: As a vinyl-containing monomer, this compound can undergo radical polymerization.[5][6][7] This can be initiated by heat, light, or radical initiators, leading to the formation of oligomers or polymers and reducing the purity of the material.

Recommended Storage and Handling

Due to its inherent instability, proper storage and handling of this compound are critical to maintain its integrity.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Citations |

| Temperature | 2-8°C | To minimize thermal degradation and potential polymerization. | [8] |

| Keep Cold | General recommendation to slow down decomposition processes. | [6] | |

| -20°C | Recommended by some suppliers for long-term storage. | [9] | |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation by atmospheric oxygen. | [10] |

| Moisture | Keep in a dry environment with the container tightly closed. | To prevent hydrolysis and protodeboronation. | [5] |

| Light | Store in a light-resistant container. | To prevent photochemically induced degradation or polymerization. |

Handling Precautions:

-

Use personal protective equipment, including safety glasses, gloves, and a lab coat.[6][8]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation, as it may cause respiratory irritation.[5][11]

-

Avoid contact with skin and eyes, as it is classified as a skin and eye irritant.[5][11]

Assessment of Stability: Experimental Protocols

To ensure the quality of this compound, particularly for sensitive applications, performing stability studies is recommended. A forced degradation study is a common approach to identify potential degradation products and develop stability-indicating analytical methods.

Caption: Workflow for assessing the stability of this compound.

Forced Degradation Protocol

The following table outlines typical conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Table 2: General Protocol for Forced Degradation Studies

| Stress Condition | Experimental Conditions | Rationale |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | To assess susceptibility to acid-catalyzed protodeboronation and hydrolysis.[13] |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C | To assess susceptibility to base-catalyzed protodeboronation and hydrolysis.[13] |

| Oxidation | 3% H₂O₂, room temperature | To evaluate the potential for oxidative degradation.[14] |

| Thermal Degradation | Solid state, 60°C or higher | To determine the impact of heat on stability and potential for polymerization. |

| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV and visible light. | To assess light sensitivity and the potential for photolytic degradation or polymerization.[15][16] |

Analytical Methodology: Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is crucial for separating the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique.

-

Objective: To develop a chromatographic method that resolves this compound from all significant degradation products.

-

Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase can be critical for achieving good peak shape and separation.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm).

-

Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Subject the solutions to the forced degradation conditions outlined in Table 2.

-

At specified time points, quench the degradation reactions if necessary (e.g., by neutralization).

-

Inject the samples onto the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Note on Analytical Challenges: Boronic acids can exhibit poor chromatographic behavior, including peak tailing and on-column degradation.[14] Method development may require screening different columns, mobile phase pHs, and additives to achieve satisfactory results.

Quantitative Data Presentation

Currently, there is a lack of publicly available quantitative stability data for this compound. The following table is a template that can be used to record and summarize experimental data from a forced degradation study.

Table 3: Template for Summarizing Quantitative Stability Data for this compound

| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | % Degradation Product 1 | % Degradation Product 2 | ... |

| Control | 0 | RT | 100 | 0 | 0 | |

| 0.1 M HCl | 24 | RT | ||||

| 48 | RT | |||||

| 0.1 M NaOH | 24 | RT | ||||

| 48 | RT | |||||

| 3% H₂O₂ | 24 | RT | ||||

| 48 | RT | |||||

| Thermal | 24 | 60 | ||||

| 48 | 60 | |||||

| Photolytic | 24 | RT | ||||

| 48 | RT |

Conclusion

This compound is a valuable synthetic reagent that requires careful handling and storage due to its inherent instability. The primary degradation pathways include protodeboronation, oxidation, and polymerization. To ensure the quality and reliability of this reagent, it is essential to store it under refrigerated, dry, and inert conditions, protected from light. For critical applications, conducting forced degradation studies coupled with a validated stability-indicating HPLC method is recommended to fully understand its stability profile and establish an appropriate shelf-life. The information and protocols provided in this guide serve as a comprehensive resource for researchers to effectively manage and utilize this compound in their work.

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Vinyl boronate polymers with dynamic exchange properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 10. Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijrpp.com [ijrpp.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. database.ich.org [database.ich.org]

1-Phenylvinylboronic Acid: A Comprehensive Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for 1-Phenylvinylboronic acid (CAS RN: 14900-39-1). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's properties and associated hazards. This guide is intended to supplement, not replace, formal safety training and institutional protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BO₂ | [1] |

| Molecular Weight | 147.97 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 125 °C (decomposes) | [3] |

| Boiling Point | 321.1 °C at 760 mmHg | [4] |

| Density | 1.09 g/cm³ | [4] |

| Flash Point | 148 °C | [4] |

| Vapor Pressure | 0.000126 mmHg at 25°C | [4] |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.

| Hazard Class | GHS Category | Hazard Statement | Precautionary Statements (Prevention & Response) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

Signal Word: Warning[4]

The workflow for hazard identification and initial response is illustrated in the diagram below.

Toxicological Information

Detailed quantitative toxicological data for this compound is limited. Most available safety data sheets indicate that no specific acute toxicity data (LD50/LC50) has been determined for this compound. The provided oral LD50 for a related compound, Phenylboronic acid, is 740 mg/kg in rats.[5] This information should be used with caution as it does not directly apply to this compound.

Experimental Protocols: Safe Handling and Storage

Due to its hazardous nature and potential for air and moisture sensitivity, strict adherence to safe handling protocols is imperative.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

General Handling Protocol

-

Preparation: Before handling, ensure that the work area, typically a fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

-

Inert Atmosphere: For reactions sensitive to air or moisture, use of a glove box or Schlenk line is recommended.

-

Weighing: Weigh the compound in a ventilated enclosure or a balance with a draft shield to minimize dust inhalation.

-

Transfers: Use appropriate tools (spatulas, powder funnels) to transfer the solid. Avoid creating dust.

-

Cleaning: Clean up any spills promptly using appropriate methods (see Section 6). Decontaminate all equipment after use.

-

Handwashing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage Protocol

This compound is reported to be hygroscopic and potentially air-sensitive.[6][7] Proper storage is crucial to maintain its integrity and prevent degradation.

-

Container: Store in a tightly sealed, airtight container.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Recommended storage temperature is 2-8°C.

-

Desiccant: For hygroscopic materials, storing the container within a larger, sealed container with a desiccant can help prevent moisture absorption.[8][9]

First-Aid Measures

In the event of exposure, immediate action is necessary. The following flowchart details the appropriate first-aid measures.

References

- 1. scbt.com [scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | CAS#:14900-39-1 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 9. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of 1-Phenylvinylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylvinylboronic acid is an organoboron compound featuring a phenyl group and a vinyl group attached to a boronic acid moiety. Its unique structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and structured data to support its application in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | (1-Phenylethenyl)boronic acid, α-Phenyl vinylboronic acid | [2][3] |

| CAS Number | 14900-39-1 | [1][2] |

| Molecular Formula | C₈H₉BO₂ | [1] |

| Molecular Weight | 147.97 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 125 °C (decomposes) 142-146 °C | [2][3][5] [4] |

| Boiling Point | Data not available; decomposes upon heating. | |

| Solubility | Moderately soluble in polar organic solvents such as methanol and DMSO. Sparingly soluble in non-polar hydrocarbons. | [4] |

| Storage | Store at 2-8°C in a tightly sealed container, protected from moisture and light. | [2][4] |

Note on Melting Point: Discrepancies in the reported melting point may be attributed to the purity of the sample or the rate of heating during analysis, as the compound is known to decompose.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretching of the boronic acid |

| ~3050 | Aromatic C-H stretching |

| ~1600 | C=C stretching (aromatic and vinyl) |

| ~1350 | B-O stretching |

| ~1200-1000 | Boronic acid group vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule. Due to the nature of boronic acids to form anhydrides (boroxines), NMR spectra can sometimes be complex. Running spectra in solvents like methanol-d₄ can help break up these oligomeric species.

¹H NMR (Proton NMR):

-

~7.3-7.5 ppm (m, 5H): Aromatic protons of the phenyl group.

-

~5.8 ppm (s, 1H) and ~6.2 ppm (s, 1H): Vinyl protons.

-

~8.0 ppm (s, 2H): Hydroxyl protons of the boronic acid (can be broad and may exchange with deuterium in deuterated solvents).

¹³C NMR (Carbon NMR):

-

~128-135 ppm: Aromatic carbons.

-

~125 ppm: Vinylic carbon not attached to boron.

-

The carbon attached to the boron atom may show a broad signal or be difficult to observe due to quadrupolar relaxation.

¹¹B NMR (Boron NMR):

-

The chemical shift is typically in the range of 28-30 ppm , characteristic of a trigonal planar boronic acid.[6]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially to approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. This range is reported as the melting point.

Infrared (IR) Spectroscopy (ATR or KBr Pellet)

Objective: To obtain the infrared spectrum of the compound to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Apparatus: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[1]

-

Procedure: The anvil is pressed against the sample to ensure good contact with the crystal. A background spectrum of the clean, empty crystal is recorded. The sample spectrum is then collected.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H, ¹³C, and ¹¹B NMR spectra for structural verification.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

-

Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. The desired NMR experiments (¹H, ¹³C, ¹¹B) are then run.

-

Data Analysis: The chemical shifts (δ), signal multiplicities, coupling constants (J), and integration values are analyzed to assign the signals to the respective nuclei in the molecule.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the physical characterization of this compound.

Caption: Workflow for determining the physical properties of this compound.

Caption: Relationship between functional groups and spectroscopic signals.

References

- 1. (1-Phenylvinyl)boronic acid | C8H9BO2 | CID 5003684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 14900-39-1 [sigmaaldrich.com]

- 3. 1-苯基乙烯基硼酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. This compound | CAS#:14900-39-1 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

The Solubility Profile of 1-Phenylvinylboronic Acid in Organic Solvents: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility of active compounds is a cornerstone of successful experimental design, from reaction optimization to formulation. This technical guide provides a comprehensive overview of the solubility of 1-phenylvinylboronic acid, a versatile building block in organic synthesis.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide extrapolates its expected solubility based on the well-studied behavior of analogous boronic acids, primarily phenylboronic acid. Furthermore, it provides detailed experimental protocols to enable researchers to determine precise solubility data for their specific applications.

Physicochemical Properties

This compound, with the chemical formula C₆H₅C=CH₂B(OH)₂, has a molecular weight of 147.97 g/mol .[1] It is a solid with a melting point of approximately 125 °C, at which it also begins to decompose.[2]

Expected Solubility in Organic Solvents

Based on the behavior of phenylboronic acid and its derivatives, this compound is expected to exhibit the following solubility characteristics:

-

High Solubility: In polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 3-pentanone).[3][4]

-

Moderate Solubility: In chlorinated solvents like chloroform.[3][4]

-

Low to Very Low Solubility: In nonpolar hydrocarbon solvents such as methylcyclohexane.[3][4]

The esterification of boronic acids, for instance, by forming a pinacol ester, generally leads to a significant increase in solubility in organic solvents compared to the parent acid.[3][5]

It is important to note that the determination of solubility for boronic acids can be complicated by their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.[4][6] This equilibrium is influenced by factors such as the solvent and the presence of substituents on the phenyl ring.[6]

Qualitative Solubility of Phenylboronic Acid (as a Proxy)

The following table summarizes the qualitative and, where available, quantitative solubility of phenylboronic acid in various organic solvents, which can serve as a useful reference.

| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) |

| Chloroform | Moderate | Data not readily available |

| 3-Pentanone | High | Data not readily available |

| Acetone | High | Data not readily available |

| Dipropyl ether | High | Data not readily available |

| Methylcyclohexane | Very Low | Data not readily available |

This table is compiled based on information from studies on phenylboronic acid.[3][4][7][8]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, experimental determination is essential. The dynamic (synthetic) method is a commonly employed and reliable technique.

Dynamic Method for Solubility Determination

This method involves the visual or instrumental detection of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating of a biphasic sample of known composition.

Materials and Equipment:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance (accuracy ± 0.1 mg)

-

Glass test tube with a magnetic stirrer

-

Controlled heating and stirring system (e.g., oil bath with a magnetic stirrer hotplate)

-

Calibrated temperature probe (accuracy ± 0.03 K)

-

Luminance probe or other light intensity measurement device (optional, for increased accuracy)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a glass test tube to create a biphasic sample of known composition.

-

Heating and Stirring: Place the test tube in the heating system and begin stirring vigorously to ensure good mixing. Heat the sample at a slow, controlled rate (e.g., 0.3 K·h⁻¹).[6]

-

Equilibrium Point Determination: Observe the sample closely. The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is recorded as the solid-liquid equilibrium point. The disappearance of turbidity can be determined visually or by measuring the change in light intensity using a luminance probe.[3][4]

-

Data Collection: Repeat the measurement for different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the dynamic method of solubility determination.

Caption: Workflow for the dynamic solubility determination method.

Applications in Research and Development

A thorough understanding of the solubility of this compound is critical for its effective use in various applications, including:

-

Suzuki-Miyaura Cross-Coupling Reactions: The choice of solvent is crucial for reaction kinetics, yield, and purification of biaryl products.

-

Other Organic Syntheses: Including halogenation, Liebeskind-Srogl cross-coupling, and enantioselective hydrogenation.

-

Drug Formulation: Solubility data is fundamental for developing suitable delivery systems for active pharmaceutical ingredients.

By leveraging the information and protocols in this guide, researchers can confidently work with this compound and optimize their experimental outcomes.

References

- 1. (1-Phenylvinyl)boronic acid | C8H9BO2 | CID 5003684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:14900-39-1 | Chemsrc [chemsrc.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide: The Discovery and History of 1-Phenylvinylboronic Acid

An in-depth technical guide on the discovery and history of 1-Phenylvinylboronic acid for researchers, scientists, and drug development professionals.

Introduction

Boronic acids, organic compounds bearing a C–B bond and two hydroxyl groups (R-B(OH)₂), are a cornerstone of modern organic synthesis.[1] Their stability, low toxicity, and versatile reactivity have made them indispensable reagents, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Among the vast family of boronic acids, vinylboronic acids are particularly valuable as they allow for the introduction of alkenyl fragments. This guide focuses on a key member of this subclass: this compound, also known as α-styrylboronic acid. We will delve into its discovery, the evolution of its synthesis, and its applications, providing a technical overview for professionals in chemical research and development.

The Genesis of Boronic Acids: A Historical Prelude

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis and isolation of ethylboronic acid.[1] However, it was the development of practical synthetic routes for arylboronic acids in the early 1930s by Johnson and coworkers that set the stage for their widespread use.[3] These early methods typically involved the reaction of organometallic reagents, such as Grignard reagents (organomagnesium halides), with borate esters at low temperatures, followed by hydrolysis to yield the desired boronic acid.[2][3] This fundamental approach laid the groundwork for the eventual synthesis of more complex structures like this compound.

Discovery and Synthesis of this compound

While the exact first report of this compound is not prominently documented as a singular discovery, its synthesis logically followed the established principles for creating C-B bonds. The primary challenge lies in controlling the regioselectivity to place the boron atom on the α-carbon of the styrene moiety. Over the years, several distinct strategies have emerged and been refined.

Key Synthetic Methodologies

The preparation of this compound and its valuable ester derivatives (e.g., pinacol esters) has evolved from classical organometallic routes to sophisticated transition-metal-catalyzed reactions.

-

Grignard Reagent-Based Synthesis : This is the classical and most direct extension of early arylboronic acid synthesis. It involves the reaction of a 1-phenylvinyl Grignard reagent with a trialkyl borate, such as trimethyl borate or tri-n-butyl borate, followed by acidic workup.[2][3] The main challenge of this route is the preparation and handling of the requisite vinyl Grignard reagent, which can be unstable.

-

Hydroboration of Phenylacetylene : The addition of a boron-hydride bond across the triple bond of phenylacetylene is a powerful method for generating styrylboronic acids. The key to synthesizing the desired 1-phenyl (or α) isomer is overcoming the typical preference for anti-Markovnikov addition, which yields the (E)-2-phenylvinyl (or β) isomer. This is often achieved through the use of specific catalysts or hydroboration reagents.

-

Transition Metal-Catalyzed Cross-Coupling (Miyaura Borylation) : The Miyaura borylation reaction has become a dominant method for synthesizing boronic esters.[1] This approach involves the palladium-catalyzed cross-coupling of a suitable vinyl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[4] This method offers excellent functional group tolerance and control.

-

Boron-Wittig Reaction : A more recent and elegant strategy is the "boron-Wittig" reaction.[5] This method utilizes a geminal bis(pinacolboronate) reagent which, upon lithiation, reacts with an aldehyde (in this case, benzaldehyde) to furnish the corresponding vinyl boronate ester with high stereoselectivity.[5]

Quantitative Data and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 14900-39-1 | [6][7] |

| Molecular Formula | C₈H₉BO₂ | [6][7] |

| Molecular Weight | 147.97 g/mol | [6] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 125 °C (decomposes) | |

| Synonyms | (1-Phenylethenyl)boronic acid, α-Phenyl vinylboronic acid | [7] |

Comparison of Synthetic Routes

| Method | Starting Materials | Key Reagents/Catalyst | Typical Yield | Advantages | Disadvantages |

| Grignard Route | 1-Bromo-1-phenylethene, Mg, Trialkyl borate | Mg, B(OR)₃ | Moderate | Conceptually simple, uses inexpensive reagents. | Grignard reagent can be difficult to prepare/handle. |

| Hydroboration | Phenylacetylene, Borane reagent | e.g., Catecholborane, HBpin; Rh or Ir catalyst | Good to Excellent | Atom economical, direct from a simple alkyne. | Requires careful control of regioselectivity. |

| Miyaura Borylation | 1-Bromo-1-phenylethene, B₂pin₂ | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | High | Excellent functional group tolerance, high yields. | Requires pre-functionalized starting material. |

| Boron-Wittig | Benzaldehyde, Bis(boryl)methane | BuLi, CH₂(Bpin)₂ | High | Access from readily available aldehydes.[5] | Requires specialized bis(boronate) reagents. |

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction (Conceptual)

This protocol is a generalized procedure based on the classical synthesis of arylboronic acids.[2][9]

-

Grignard Reagent Formation : In a flame-dried, three-necked flask under an inert atmosphere (Argon), magnesium turnings are suspended in anhydrous diethyl ether or THF. A solution of 1-bromo-1-phenylethene in the same solvent is added dropwise to initiate the formation of the Grignard reagent, (1-phenylvinyl)magnesium bromide. Gentle heating may be required for initiation.

-

Borylation : The solution of the Grignard reagent is cooled to -78 °C. A solution of trimethyl borate in anhydrous THF is then added slowly, maintaining the low temperature to prevent over-addition of the Grignard reagent to the boron center.

-

Hydrolysis : After stirring for several hours, the reaction is quenched by the slow addition of aqueous acid (e.g., 1 M HCl) at 0 °C.

-

Isolation : The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be purified by recrystallization.

Protocol 2: Synthesis via Miyaura Borylation (Pinacol Ester)

This protocol is adapted from established procedures for the palladium-catalyzed borylation of vinyl halides.[4]

-

Reaction Setup : To a dry Schlenk flask are added 1-bromo-1-phenylethene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol %).

-

Solvent Addition : Anhydrous solvent, such as dioxane or toluene, is added, and the flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

-

Reaction : The mixture is heated to 80-100 °C and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup and Purification : The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to afford the this compound pinacol ester.

Visualized Workflows and Pathways

Caption: Classical Grignard route to this compound.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1-Phenylvinyl)boronic acid | C8H9BO2 | CID 5003684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CAS 14900-39-1: this compound | CymitQuimica [cymitquimica.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 1-Phenylvinylboronic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-phenylvinylboronic acid, a versatile building block in modern organic synthesis, with a particular focus on its relevance to drug discovery and development. This guide covers its commercial availability, detailed experimental protocols for its synthesis and purification, and its application in key reactions, such as the Suzuki-Miyaura cross-coupling, for the preparation of pharmacologically active compounds.

Commercial Availability and Supplier Information

This compound (CAS No. 14900-39-1) is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with options for bulk and custom synthesis available upon inquiry. Purity levels generally range from 95% to over 98%, which is suitable for most research and development applications. For large-scale synthesis, it is advisable to request certificates of analysis from suppliers to ensure consistency and quality.

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥95%[1] | Grams to bulk inquiry | Also offers related compounds and reagents for cross-coupling reactions. |

| Combi-Blocks | >97% | Grams to kilograms | Provides a range of boronic acid derivatives. |

| TCI America | >98% (TLC) | Grams to kilograms | Offers various grades for different research needs. |

| Oakwood Chemical | 95-98% | Grams to kilograms | Specializes in fluorine and boron-containing compounds. |

| Chem-Impex International | >97% | Grams to bulk inquiry | Provides a wide array of building blocks for drug discovery. |

Physicochemical Properties and Analytical Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for the interpretation of analytical data.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BO₂ | |

| Molecular Weight | 147.97 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 125 °C (decomposes) | |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | |

| Storage | 2-8°C, under inert atmosphere |

Analytical Data:

-

¹H NMR: Spectral data is available from various suppliers and in the literature.[2] Key signals include the vinyl protons and the aromatic protons of the phenyl group.

-

¹¹B NMR: This technique is useful for characterizing the boron center and monitoring reactions.[3]

-

HPLC: High-performance liquid chromatography is a standard method for assessing the purity of this compound.

-

Certificate of Analysis (CoA): A CoA from the supplier will provide detailed information on the purity, identity, and physical properties of a specific batch. While a specific CoA for this compound is not publicly available, a typical CoA for a boronic acid would include the results of these analytical tests.

Synthesis and Purification Protocols

While this compound is commercially available, in-house synthesis may be required for specific research purposes or large-scale production. The following protocols provide detailed methodologies for its preparation and purification.

Synthesis of this compound from Phenylacetylene

This two-step procedure involves the hydroboration of phenylacetylene followed by hydrolysis of the resulting boronate ester.

Experimental Workflow for Synthesis

Detailed Protocol:

-

Hydroboration: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve phenylacetylene (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. To this solution, add pinacolborane (1.1 eq) dropwise. If required, add a suitable catalyst (e.g., a rhodium or iridium complex) to control regioselectivity. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Hydrolysis: Upon completion of the hydroboration, cool the reaction mixture back to 0 °C. Slowly add an aqueous solution of a mild acid (e.g., 1 M HCl) to hydrolyze the pinacol ester. Stir vigorously for 1-2 hours.

-

Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude this compound as a solid.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[4][5][6][7][8] The choice of solvent is critical for successful purification.

Experimental Workflow for Purification

Detailed Protocol:

-

Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., water, hexane, toluene, ethyl acetate/hexane mixtures) to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Decolorization (if necessary): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

-

Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling is crucial for the formation of pure crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Applications in Drug Discovery and Development

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[9][10][11][12][13] this compound serves as an excellent coupling partner to introduce a styrenyl moiety into a wide range of molecular scaffolds. This is particularly useful in the synthesis of kinase inhibitors and other biologically active compounds.[14][15][16]

General Suzuki-Miyaura Coupling Protocol:

-